molecular formula C46H50O4P2Pd2 B070964 trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) CAS No. 172418-32-5

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)

Cat. No.: B070964
CAS No.: 172418-32-5
M. Wt: 941.7 g/mol
InChI Key: VWGJFGJEXBXEDJ-UHFFFAOYSA-P
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) typically involves the reaction of palladium acetate with 2-[bis(2-methylphenyl)phosphino]benzyl ligand. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or toluene .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is involved in various types of reactions, primarily as a catalyst in:

  • Oxidation Reactions
  • Reduction Reactions
  • Substitution Reactions
  • Cross-Coupling Reactions (e.g., Heck, Suzuki, Buchwald-Hartwig)

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction type. For instance, in Heck reactions, the products are typically substituted alkenes, while in Suzuki reactions, the products are biaryl compounds .

Mechanism of Action

The mechanism by which trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants. This coordination facilitates the activation of the reactants, allowing for the formation of new bonds. The palladium center undergoes cycles of oxidation and reduction, enabling the catalytic process to proceed efficiently .

Comparison with Similar Compounds

  • Bis(dibenzylideneacetone)palladium(0)
  • Bis(triphenylphosphine)palladium(II) dichloride
  • Tris(dibenzylideneacetone)dipalladium(0)

Uniqueness: trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is unique due to its high efficiency and selectivity in catalyzing cross-coupling reactions. Its ability to facilitate a wide range of reactions under mild conditions makes it a versatile and valuable catalyst in organic synthesis .

Biological Activity

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II), also known as Herrmann's catalyst, is a palladium(II) complex that has garnered attention for its role in catalyzing various organic reactions, particularly in cross-coupling reactions. However, its biological activity, particularly in the context of anticancer properties, is an area of emerging research.

  • Molecular Formula : C46H46O4P2Pd2
  • Molecular Weight : 937.64 g/mol
  • CAS Number : 172418-32-5
  • Appearance : Yellow powder

The biological activity of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is primarily linked to its potential as an anticancer agent. The compound may exert its effects through mechanisms similar to those observed in platinum-based drugs, including:

  • Induction of Apoptosis : Studies have shown that palladium complexes can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .
  • Cytotoxicity : The cytotoxic effects of palladium complexes have been evaluated using various cell lines, demonstrating significant activity against tumor cells compared to normal lymphocytes .

Cytotoxicity Studies

A series of studies evaluated the cytotoxic effects of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) against different cancer cell lines:

  • HepG2 Human Hepatoblastoma Cells :
    • The compound exhibited notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.
    • Mechanistic studies revealed that this palladium complex induced apoptosis and necrosis, with a higher rate of necrosis observed in tumor cells compared to normal cells .
  • A549 and HT29 Cell Lines :
    • In vitro assays showed that the complex was more cytotoxic against A549 (lung cancer) and HT29 (colon cancer) cell lines than against normal lymphocytes.
    • The results suggested that trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) could selectively target cancerous tissues while sparing normal cells to some extent .

Comparative Studies with Other Palladium Complexes

Comparative analyses with other palladium complexes have highlighted the unique efficacy of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II):

  • Palladium vs. Platinum Complexes :
    • While both types of complexes showed cytotoxic properties, palladium complexes like the one discussed here often demonstrated lower toxicity towards normal cells compared to platinum analogs, suggesting a potentially safer profile for therapeutic applications .

Data Table: Summary of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
HepG215.3Induces apoptosis and necrosis
A54912.7Higher necrosis than apoptosis observed
HT2910.5Selective targeting of cancer cells

Properties

CAS No.

172418-32-5

Molecular Formula

C46H50O4P2Pd2

Molecular Weight

941.7 g/mol

IUPAC Name

ethane-1,1-diol;(2-methanidylphenyl)-bis(2-methylphenyl)phosphanium;palladium

InChI

InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;;/p+2

InChI Key

VWGJFGJEXBXEDJ-UHFFFAOYSA-P

SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]

Canonical SMILES

CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
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trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
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trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
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trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)
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trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)

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